2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol
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Overview
Description
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with phenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of phenol attacks the aldehyde group, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step synthesis process involving the preparation of intermediates such as 4-(1H-pyrazol-1-yl)benzaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include sodium hydroxide, ethanol, and acetic acid .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}benzaldehyde.
Reduction: Formation of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}pyrazoline.
Substitution: Formation of halogenated derivatives such as 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}bromophenol.
Scientific Research Applications
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}benzaldehyde
- 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}pyrazoline
- 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}bromophenol
Uniqueness
2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the hydroxyl group allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
496863-14-0 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[(4-pyrazol-1-ylphenyl)methyl]phenol |
InChI |
InChI=1S/C16H14N2O/c19-16-5-2-1-4-14(16)12-13-6-8-15(9-7-13)18-11-3-10-17-18/h1-11,19H,12H2 |
InChI Key |
LXEKDSIWJOXTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)N3C=CC=N3)O |
Origin of Product |
United States |
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